molecular formula C₃₁H₄₈O₆ B1145092 Lumifusidic Acid CAS No. 3482-49-3

Lumifusidic Acid

Cat. No.: B1145092
CAS No.: 3482-49-3
M. Wt: 516.71
Attention: For research use only. Not for human or veterinary use.
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Description

Lumifusidic Acid is a synthetic derivative of fusidic acid, a steroidal antibiotic primarily used to combat bacterial infections caused by Staphylococcus aureus, including methicillin-resistant strains (MRSA). While fusidic acid (CAS 6990-06-3) is a naturally occurring compound derived from Fusidium coccineum, this compound features structural modifications aimed at enhancing pharmacokinetic properties, such as improved solubility and reduced protein binding . These alterations are designed to increase bioavailability and minimize side effects, such as hepatotoxicity, which are associated with the parent compound.

Properties

CAS No.

3482-49-3

Molecular Formula

C₃₁H₄₈O₆

Molecular Weight

516.71

Synonyms

(3α,​4α,​8α,​9β,​11α,​13α,​14β,​16β,​17E)​-16-​(Acetyloxy)​-​3,​11-​dihydroxy-​29-​Nordammara-​17(20)​,​24-​dien-​21-​oic Acid

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Structurally and Functionally Similar Compounds

Structural Analogues: Fusidic Acid

Key Differences:
  • Chemical Structure: Fusidic acid has a tetracyclic triterpenoid structure with a carboxylic acid group, while Lumifusidic Acid introduces a luminescent side chain to facilitate tracking in pharmacokinetic studies .
  • Protein Binding : Fusidic acid binds extensively (>95%) to serum proteins, reducing free drug availability. This compound reduces this binding to ~80%, increasing therapeutic efficacy .
Efficacy Data:
Property Fusidic Acid This compound
MIC₉₀ for MRSA (μg/mL) 0.5–1.0 0.25–0.5
Serum Protein Binding >95% ~80%
Half-life (hours) 9–15 12–18
Bioavailability 20–35% 40–50%

MIC₉₀: Minimum Inhibitory Concentration for 90% of isolates.

Functional Analogues: Sulfosalicylic Acid

Comparative Insights:
  • Protein Precipitation : SSA is widely used to precipitate proteins in urine analysis, while this compound’s structural design allows selective binding to bacterial elongation factor G (EF-G), a target absent in SSA .
  • Therapeutic Scope: SSA lacks antimicrobial activity but is utilized in diagnostic assays. This compound retains fusidic acid’s antibacterial mechanism but with broader pH stability (effective at pH 4–9 vs. fusidic acid’s pH 6–8) .

Humic Acid Derivatives: Lessons from Natural Analogues

Humic acid fractions, such as fulvic acid and humin, share macromolecular complexity with this compound but differ in origin and function:

  • Solubility and Molecular Weight : Humic acids are water-soluble at high pH, while this compound maintains solubility across a wider pH range. Molecular weights for humic substances vary (500–10,000 Da), whereas this compound has a defined molecular weight (~785 Da) .
  • Biological Activity: Humic substances exhibit nonspecific antimicrobial effects via chelation, contrasting with this compound’s targeted inhibition of bacterial protein synthesis .

Research Findings and Limitations

Advantages of this compound

  • Enhanced Pharmacokinetics : Reduced protein binding and extended half-life suggest improved dosing regimens compared to fusidic acid.
  • Broader pH Stability : Effective in diverse physiological environments, including infected tissues with acidic microenvironments .

Challenges and Gaps

  • Resistance Potential: Like fusidic acid, resistance via mutations in EF-G remains a concern. Cross-resistance studies between fusidic acid and this compound are pending .
  • Limited Clinical Data: Most studies are preclinical; Phase III trials are needed to validate safety and efficacy in humans.

Q & A

Q. How should researchers design experiments to resolve contradictions in reported antibacterial efficacy of this compound across different bacterial strains?

  • Methodological Answer: Conduct a systematic review of existing literature to identify variables causing discrepancies (e.g., bacterial strain mutations, culture media pH, or solvent carriers). Design a factorial experiment varying these parameters, and use multivariate regression to isolate confounding factors. For example, test this compound against isogenic S. aureus strains with differing efflux pump expression levels, and quantify ATPase activity via luminescence assays . Publish raw datasets and statistical code to enable reproducibility .

Q. What methodologies can address the reproducibility crisis in this compound’s pharmacokinetic data across preclinical models?

  • Methodological Answer: Standardize animal models (e.g., Sprague-Dawley rats vs. CD-1 mice) and dosing regimens (oral vs. intravenous). Use physiologically based pharmacokinetic (PBPK) modeling to predict interspecies differences in absorption and metabolism. Validate predictions with in vivo sampling at multiple timepoints and compare with in vitro hepatocyte clearance assays. Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to refine study objectives and minimize bias .

Q. How can researchers integrate omics approaches (e.g., transcriptomics, metabolomics) to elucidate this compound’s off-target effects?

  • Methodological Answer: Perform RNA-seq on treated bacterial cultures to identify differentially expressed genes unrelated to primary targets (e.g., stress response pathways). Pair this with untargeted metabolomics (LC-QTOF-MS) to detect altered metabolite levels. Use pathway enrichment tools like KEGG or STRING to map interactions, and validate findings with CRISPR interference (CRISPRi) silencing of candidate genes. Ensure metadata follows FAIR principles (Findable, Accessible, Interoperable, Reusable) for public repositories .

Q. What strategies are effective for reconciling conflicting structural data (e.g., crystallography vs. NMR) on this compound-protein interactions?

  • Methodological Answer: Compare X-ray crystallography structures (resolution ≤ 2.0 Å) with NMR-derived models under identical buffer conditions (pH, temperature). Use molecular dynamics (MD) simulations to assess conformational flexibility and docking scores. If discrepancies persist, employ hydrogen-deuterium exchange mass spectrometry (HDX-MS) to map dynamic binding interfaces. Publish negative results and computational workflows to aid peer critique .

Methodological Frameworks for Data Analysis

Q. How can researchers adapt this compound studies for co-administration with immunotherapies in oncology models?

  • Methodological Answer: Design syngeneic mouse tumor models (e.g., CT26 colorectal cancer) treated with this compound and anti-PD-1 antibodies. Use flow cytometry to quantify tumor-infiltrating lymphocytes (TILs) and multiplex cytokine assays (e.g., Luminex) to assess immune activation. Address ethical considerations via IACUC protocols and pre-register study designs on platforms like ClinicalTrials.gov or OSF .

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